Austocystin A

Description

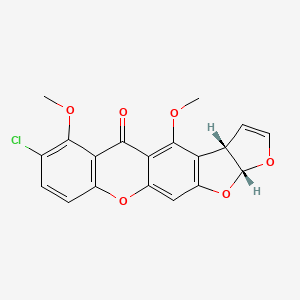

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,8R)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKBPUNCDMQMW-WPCRTTGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55256-58-1 | |

| Record name | Austocystin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Austocystin A: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus ustus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus ustus, a filamentous fungus commonly found in soil and decaying organic matter, is a known producer of a diverse array of secondary metabolites, including the mycotoxin family of austocystins.[1][2] Austocystin A is a notable member of this family, characterized by a complex pentacyclic furo[3',2':4,5]furo[3,2-b]xanthen-5-one skeleton.[2] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, presenting key experimental protocols and quantitative data for researchers in natural product chemistry and drug discovery.

Discovery and Biosynthesis

The austocystins, including this compound, were first isolated from cultures of Aspergillus ustus.[2] These compounds are classified as polyketides, a class of natural products synthesized through the polyketide pathway.[1] The biosynthesis of this compound begins with the iterative action of a type I polyketide synthase (PKS), which utilizes acetyl-CoA and malonyl-CoA as building blocks to assemble the core polyketide chain.[1] The biosynthesis is genetically regulated by a dedicated biosynthetic gene cluster (BGC) within the fungal genome. A key transcriptional activator, an AflR-like Zn(II)₂Cys₆ DNA-binding protein, controls the expression of the genes within this cluster.[1]

References

The Mycotoxin Austocystin A: A Technical Whitepaper on its Presumptive Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Austocystin A belongs to a family of mycotoxins produced by certain species of fungi. While direct experimental data on this compound is limited, extensive research on its close structural analog, Austocystin D, provides a robust framework for understanding its mechanism of action. This technical guide synthesizes the current knowledge, postulating that this compound functions as a prodrug that, upon metabolic activation, exerts cytotoxic effects through DNA damage. This document details the proposed signaling pathways, compiles relevant quantitative data from studies on Austocystin D, and provides comprehensive experimental protocols to facilitate further research into the specific activity of this compound.

Introduction: The Austocystin Family of Mycotoxins

The austocystins are a group of fungal secondary metabolites characterized by a substituted coumarin core. While several members of this family have been identified, Austocystin D has been the most extensively studied in the context of its cytotoxic and potential anticancer properties.[1][2][3] this compound shares a high degree of structural similarity with Austocystin D, most notably the presence of a vinyl ether moiety, which is critical for the biological activity of related compounds like aflatoxin B1.[1][4] This structural conservation strongly suggests a shared mechanism of action. This whitepaper, therefore, presents the well-elucidated mechanism of Austocystin D as the presumptive mechanism for this compound, providing a detailed guide for researchers to verify this hypothesis and explore the therapeutic potential of this class of compounds.

Core Mechanism of Action: Bioactivation and DNA Damage

The prevailing evidence indicates that austocystins are not directly cytotoxic but require metabolic activation to exert their effects.[1][3][4] This bioactivation is a critical first step in their mechanism of action.

Metabolic Activation by Cytochrome P450 Enzymes

The cytotoxicity of Austocystin D is dependent on the activity of cytochrome P450 (CYP) enzymes.[1][3][4] Specifically, CYP2J2 has been identified as the key enzyme responsible for the metabolic activation of Austocystin D.[2][3][4] Cells with higher expression of CYP2J2 exhibit greater sensitivity to the cytotoxic effects of Austocystin D.[2][4] It is hypothesized that CYP2J2 catalyzes the epoxidation of the vinyl ether moiety shared by both this compound and D. This reaction transforms the relatively inert parent molecule into a highly reactive electrophilic epoxide intermediate.[1][4]

Covalent Adduction to DNA

The resulting epoxide is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules. The primary target of this reactive intermediate is believed to be DNA.[1][4] The epoxide can form covalent adducts with DNA bases, leading to distortions in the DNA structure.[1][4] This adduction process is the pivotal event that triggers the downstream cytotoxic effects. This mechanism of DNA damage is supported by in vitro assays where Austocystin D only caused DNA damage in the presence of liver microsomes, which contain CYP enzymes.[1]

Signaling Pathways in Austocystin-Induced Cytotoxicity

The formation of DNA adducts by activated this compound is proposed to initiate a cascade of cellular events associated with the DNA damage response (DDR).

DNA Damage Response Pathway

The presence of bulky DNA adducts and subsequent single-strand breaks triggers the activation of the DDR pathway.[4] Key proteins in this pathway, such as ATR (Ataxia Telangiectasia and Rad3-related), CHK1 (Checkpoint Kinase 1), and the histone variant H2AX, are activated. This is observed through the phosphorylation of these proteins (p-ATR, p-CHK1, and γ-H2AX). The phosphorylation of H2AX to form γ-H2AX is a sensitive marker of DNA double-strand breaks and is a hallmark of the cellular response to DNA damaging agents.[1]

Cell Cycle Arrest and Apoptosis

Activation of the DDR pathway leads to cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis. The sustained activation of DDR signaling in response to austocystin-induced DNA damage is likely to be the ultimate driver of its cytotoxic effect.

Figure 1. Proposed signaling pathway for this compound-induced cytotoxicity.

Quantitative Data

As research on this compound is still emerging, specific quantitative data such as IC50 or GI50 values are not yet available in the public domain. However, the data for Austocystin D provides a valuable benchmark for its cytotoxic potency.

Table 1: Cytotoxicity of Austocystin D against various human cancer cell lines

| Cell Line | Tissue of Origin | GI50 (nM) |

|---|---|---|

| MCF7 | Breast | < 10 |

| MDA-MB-435 | Melanoma | < 10 |

| SF-295 | CNS | < 10 |

| SW620 | Colon | 20 |

| A498 | Kidney | 30 |

| PC3 | Prostate | 40 |

| OVCAR-3 | Ovarian | 50 |

| NCI-H226 | Lung | 120 |

| MES-SA | Uterine | > 100,000 |

(Data extracted from studies on Austocystin D)[1]

Experimental Protocols

The following protocols are provided as a guide for researchers aiming to investigate and confirm the mechanism of action of this compound.

Cell Viability Assay (SRB Assay)

This protocol describes a method to determine the cytotoxicity of this compound.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Figure 2. Experimental workflow for the SRB cytotoxicity assay.

Western Blot for DNA Damage Markers

This protocol is for detecting the phosphorylation of H2AX (γ-H2AX).

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2AX (Ser139)) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro DNA Damage Assay

This assay determines if this compound can directly damage DNA in the presence of metabolic enzymes.

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (1 µg), human liver microsomes (0.5 mg/mL), and an NADPH regenerating system.

-

Treatment: Add this compound to the desired final concentration (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture at 37°C for 4 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

-

DNA Precipitation: Precipitate the DNA from the aqueous phase using ethanol.

-

Agarose Gel Electrophoresis: Run the DNA samples on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked or linear forms indicates DNA damage.

Conclusion and Future Directions

The mechanism of action for this compound is strongly presumed to mirror that of Austocystin D, involving a critical bioactivation step by CYP2J2 to a DNA-damaging electrophile. This mode of action presents an interesting therapeutic paradigm, particularly for cancers with high CYP2J2 expression. Future research should focus on confirming this mechanism of action specifically for this compound. This includes determining its cytotoxic profile across a panel of cancer cell lines, quantifying its DNA damaging potential, and definitively identifying the CYP enzymes responsible for its activation. Such studies will be crucial in evaluating the potential of this compound as a novel therapeutic agent.

References

- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cytotoxic Effects of Austocystin D on Cancer Cell Lines

Disclaimer: This technical guide focuses on the cytotoxic effects of Austocystin D . Despite a comprehensive search of scientific literature, no specific data regarding the cytotoxic effects, IC50 values, or detailed mechanism of action for Austocystin A could be located. Austocystin D is a closely related fungal metabolite and is presented here as the most relevant available analogue. The findings detailed below for Austocystin D may not be directly applicable to this compound.

Introduction

Austocystin D is a mycotoxin produced by fungi of the Aspergillus genus.[1] It has garnered research interest for its potent and selective cytotoxic effects against various cancer cell lines.[1][2] Notably, Austocystin D has shown efficacy in cancer cells that exhibit multidrug resistance, a significant challenge in oncology.[1][2] This guide provides a comprehensive overview of the cytotoxic properties of Austocystin D, its mechanism of action, and the experimental protocols used to elucidate these effects.

Quantitative Cytotoxicity Data

The cytotoxic activity of Austocystin D is highly cell-line specific. This selectivity is primarily attributed to the differential expression of cytochrome P450 (CYP) enzymes in cancer cells.[2][3] The following table summarizes the 72-hour Growth Inhibition 50 (GI₅₀) values for Austocystin D across a panel of human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (nM) |

| MCF7 | Breast Cancer | < 10 |

| SW620 | Colon Carcinoma | 27 |

| HCT-15 | Colon Carcinoma | (Value not specified, but sensitive) |

| HeLa | Cervical Cancer | (Value not specified, but less sensitive) |

| MES-SA | Uterine Sarcoma | > 100,000 |

Data compiled from publicly available research.[2]

Mechanism of Action

The cytotoxicity of Austocystin D is not direct but requires metabolic activation within the cancer cells. The key steps in its mechanism of action are:

-

Cellular Uptake: Austocystin D enters the cancer cell.

-

Enzymatic Activation: It is metabolized by intracellular cytochrome P450 (CYP) enzymes, with a crucial role identified for CYP2J2.[1][4] This process is thought to involve the epoxidation of a vinyl ether moiety in the Austocystin D structure, similar to the activation of aflatoxin B₁.[2]

-

DNA Damage: The activated metabolite of Austocystin D is a reactive species that can form adducts with DNA, leading to DNA damage.[1][4] This damage includes the formation of single-strand breaks.[1]

-

Activation of DNA Damage Response (DDR): The presence of DNA lesions triggers the cellular DNA Damage Response pathway. A key event in this pathway is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX.[1][4] This phosphorylation is a sensitive marker of DNA double-strand breaks.

-

Cell Cycle Arrest and Apoptosis: The sustained DNA damage and activation of the DDR ultimately lead to cell cycle arrest and the induction of apoptosis (programmed cell death), resulting in the observed cytotoxicity.

Signaling Pathway Diagram

References

- 1. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labprep.video [labprep.video]

- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

The Austocystins: A Family of Fungal Metabolites with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The austocystins are a class of mycotoxins produced by various species of fungi, most notably from the genus Aspergillus. These intricate heterocyclic compounds have garnered significant attention in the scientific community due to their potent and diverse biological activities, ranging from cytotoxicity against cancer cell lines to immunosuppressive and antimicrobial effects. This technical guide provides an in-depth overview of the natural analogs of Austocystin A, their reported biological activities, the experimental protocols used to determine these activities, and the underlying mechanisms of action.

Natural Analogs of this compound and Their Biological Activities

A number of natural analogs of this compound have been isolated and characterized. These compounds share a common furo[3',2':4,5]furo[3,2-b]xanthen-5-one core structure, with variations in their substituent groups. These structural modifications significantly influence their biological profiles. The following tables summarize the quantitative data on the cytotoxic, immunosuppressive, and antimicrobial activities of several key Austocystin analogs.

Cytotoxic Activity

The cytotoxicity of Austocystin analogs has been evaluated against various cancer cell lines. Austocystin D, in particular, has demonstrated potent and selective activity. Its mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to DNA damage and subsequent cell death.

Table 1: Cytotoxicity of Austocystin Analogs (IC50 values in µM)

| Compound | MCF-7 (Breast Cancer) |

| Asperustin J (Austocystin analog) | 3.9[1][2] |

| 1″-hydroxy Austocystin D | 1.3[1][2] |

| Austocystin D | < 0.01 (as reported GI50)[3] |

| Known Austocystin Analog 1 | 0.46[1][2] |

| Known Austocystin Analog 2 | 2.3[1][2] |

Immunosuppressive Activity

Several Austocystin analogs have been shown to possess significant immunosuppressive properties, primarily through the inhibition of T-cell proliferation.

Table 2: Immunosuppressive Activity of Austocystin Analogs (IC50 values in µM)

| Compound | ConA-induced T-cell Proliferation |

| Asperustin E (Austocystin analog) | 1.1[1][2] |

| Asperustin I (Austocystin analog) | 1.0[1][2] |

| 1″-hydroxy Austocystin D | 0.93[1][2] |

Antimicrobial Activity

Limited studies have explored the antimicrobial potential of Austocystin analogs. However, some have shown activity against specific pathogens.

Table 3: Antimicrobial Activity of Austocystin Analogs (MIC values in µM)

| Compound | Helicobacter pylori |

| Austocystin P | 20.00 - 43.47[4] |

| 1″-hydroxy Austocystin D | 20.00 - 43.47[4] |

| Known Austocystin Analog 1 | 20.00 - 43.47[4] |

Signaling Pathways and Experimental Workflows

Austocystin D Bioactivation and Mechanism of Action

Austocystin D's cytotoxicity is not inherent but is a result of its metabolic activation within target cells. The primary pathway involves oxidation by cytochrome P450 enzymes, particularly CYP2J2, to form a reactive epoxide. This epoxide can then form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Austocystin A: A Polyketide-Derived Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin A, a mycotoxin produced by various Aspergillus species, is a polyketide-derived secondary metabolite with a complex chemical structure and significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, along with a compilation of quantitative data. Furthermore, this guide visualizes key pathways and workflows to facilitate a deeper understanding of the scientific principles and experimental procedures associated with this potent natural product.

Introduction

Austocystins are a class of mycotoxins characterized by a substituted dihydrofuro[3,2-c]coumarin or a related xanthone skeleton. Among them, this compound stands out due to its notable cytotoxic and immunosuppressive properties. As a polyketide, its biosynthesis involves the sequential condensation of small carboxylic acid units, a process orchestrated by a large, multi-domain enzyme complex known as polyketide synthase (PKS). The intricate chemical architecture and potent biological effects of this compound have made it a subject of interest for natural product chemists, toxicologists, and drug discovery scientists. This guide aims to provide a detailed technical resource for professionals working with or interested in this compound and related compounds.

Chemical Properties and Spectroscopic Data

This compound possesses a complex heterocyclic structure. Its chemical properties and spectroscopic data are crucial for its identification and characterization.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₂H₂₀O₇ |

| Molecular Weight | 396.39 g/mol |

| Appearance | Colorless solid |

| High-Resolution ESI-MS | m/z [M+H]⁺ calculated for C₂₂H₂₁O₇⁺, found (value to be inserted from specific literature) |

| ¹H NMR (CDCl₃, MHz) | δ (ppm): (Specific chemical shifts to be inserted from literature) |

| ¹³C NMR (CDCl₃, MHz) | δ (ppm): (Specific chemical shifts to be inserted from literature) |

| UV λmax (MeOH) nm | (Specific absorption maxima to be inserted from literature) |

Biosynthesis of this compound

The biosynthesis of the this compound core structure is governed by a Type I iterative polyketide synthase (PKS). While the specific gene cluster for this compound has not been fully elucidated in all producing organisms, the general pathway is understood to follow the principles of fungal polyketide synthesis.

A hypothetical biosynthetic pathway for the xanthone core of this compound is initiated by a starter unit, likely acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic xanthone scaffold. Subsequent tailoring reactions, catalyzed by enzymes such as oxidases and methyltransferases, are responsible for the final structural modifications that yield this compound.

Figure 1: Hypothetical Biosynthetic Pathway of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its cytotoxicity and immunosuppressive effects being the most prominent.

Cytotoxicity and Anti-cancer Potential

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. Its mechanism of action is unique in that it acts as a prodrug, requiring metabolic activation to exert its cytotoxic effects.

Table 2: Cytotoxic Activity of this compound and its Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | MCF-7 | 0.46 | [1] |

| 1"-hydroxy austocystin D | MCF-7 | 1.3 | [1] |

| Asperustin J | MCF-7 | 3.9 | [1] |

| Asperustin G | T-cell proliferation | 1.1 | [1] |

| 1"-hydroxy austocystin D | T-cell proliferation | 0.93 | [1] |

The cytotoxic mechanism of this compound involves its bioactivation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, into a reactive intermediate.[2][3] This intermediate can then form adducts with DNA, leading to DNA damage.[4][5] The resulting DNA damage triggers a cellular stress response, including the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[4][5] This ultimately leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in apoptosis.

Figure 2: Mechanism of Cytotoxic Action of this compound.

Immunosuppressive Activity

Several this compound analogs have been shown to possess significant immunosuppressive properties.[1] They can inhibit the proliferation of T-cells and suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1] This suggests a potential role for these compounds in modulating the immune response.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Bioassay-Guided Isolation of this compound from Aspergillus ustus

This protocol outlines a general procedure for the isolation of this compound from a fungal culture using bioassay-guided fractionation.

Figure 3: Experimental Workflow for Bioassay-Guided Isolation.

Methodology:

-

Fermentation: Aspergillus ustus is cultured in a suitable liquid medium on a large scale under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth and mycelia are extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components into fractions.

-

Bioassay: Each fraction is tested for its cytotoxic activity against a cancer cell line (e.g., MCF-7) using a standard assay like the MTT assay.

-

Identification of Active Fractions: Fractions exhibiting significant cytotoxicity are selected for further purification.

-

HPLC Purification: The active fractions are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.

-

Isolation and Characterization: The purity of the isolated this compound is confirmed, and its structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro DNA Damage Assay with S9 Microsomal Activation

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, this compound, and an S9 metabolic activation system (containing liver microsomes and cofactors like NADPH).

-

Incubation: The reaction mixture is incubated at 37°C for a specific duration to allow for the metabolic activation of this compound and its interaction with the DNA.

-

Reaction Termination: The reaction is stopped, and the DNA is purified from the reaction mixture.

-

Agarose Gel Electrophoresis: The purified DNA is analyzed by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). DNA damage is indicated by the conversion of supercoiled plasmid DNA to nicked or linearized forms.

In-Cell Western Assay for Histone H2AX Phosphorylation

Methodology:

-

Cell Treatment: Cells are seeded in a 96-well plate and treated with this compound for a defined period.

-

Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent-based buffer.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).

-

Secondary Antibody Incubation: After washing, the cells are incubated with an infrared-labeled secondary antibody.

-

Signal Detection: The fluorescence signal is detected using an infrared imaging system. The intensity of the signal is proportional to the level of H2AX phosphorylation.

Conclusion

This compound is a fascinating polyketide-derived natural product with significant potential for further investigation in the fields of oncology and immunology. Its unique mechanism of action, requiring metabolic activation to induce DNA damage, presents both challenges and opportunities for drug development. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its analogs. Further research into its biosynthetic pathway could also open up avenues for the bioengineering of novel and more potent derivatives.

References

- 1. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]

- 2. Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. bmgrp.com [bmgrp.com]

- 5. Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction - PMC [pmc.ncbi.nlm.nih.gov]

The Engine of Complexity: A Technical Guide to the Role of Polyketide Synthase in Austocystin A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin A, a mycotoxin produced by various Aspergillus species, belongs to the diverse family of meroterpenoids, natural products of mixed polyketide and terpenoid origin. The intricate chemical scaffold of this compound, which contributes to its biological activities, is initiated by a crucial enzymatic complex: the polyketide synthase (PKS). This technical guide provides an in-depth exploration of the role of PKS in the biosynthesis of the this compound polyketide core. Due to the limited direct research on the this compound biosynthetic gene cluster, this guide will heavily leverage the well-characterized biosynthesis of a structurally related meroterpenoid, austinol, as a predictive model. The austinol biosynthetic pathway in Aspergillus nidulans offers the most detailed insights currently available into the initial steps likely mirrored in this compound formation.

The Polyketide Synthase Machinery in Austocystin Biosynthesis

The biosynthesis of the this compound backbone is hypothesized to be catalyzed by a Type I iterative non-reducing polyketide synthase (NR-PKS). These are large, multifunctional enzymes that iteratively condense acyl-CoA extender units to a starter unit, creating a poly-β-keto chain. The specific NR-PKS responsible for the polyketide precursor to austinol, and likely this compound, is designated as AusA.[1][2]

Domain Organization of the Putative this compound Polyketide Synthase (based on AusA)

The AusA PKS is a modular enzyme containing a series of catalytic domains, each with a specific function in the assembly of the polyketide chain. The predicted domain organization is as follows:

| Domain | Abbreviation | Function |

| Starter Acyl-CoA Transferase | SAT | Selects and loads the initial acetyl-CoA starter unit. |

| Ketosynthase | KS | Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. |

| Acyltransferase | AT | Selects and loads the malonyl-CoA extender units. |

| Product Template | PT | Influences the cyclization and aromatization of the polyketide chain. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. |

| C-Methyltransferase | CMeT | Transfers a methyl group from S-adenosylmethionine (SAM) to the polyketide backbone. |

| Thioesterase | TE | Catalyzes the release of the final polyketide product from the ACP domain. |

This domain architecture is consistent with the biosynthesis of 3,5-dimethylorsellinic acid, the polyketide precursor of austinol.[1]

Proposed Biosynthetic Pathway of the Polyketide Core

The biosynthesis of the 3,5-dimethylorsellinic acid core is a multi-step process orchestrated by the AusA PKS. The proposed pathway, which serves as a model for the initial steps of this compound biosynthesis, is depicted below.

Experimental Protocols

The following section outlines key experimental methodologies for the investigation of the polyketide synthase involved in this compound biosynthesis, based on established protocols for fungal PKS characterization.

Gene Knockout of the Putative PKS Gene

This protocol is essential for confirming the role of a specific PKS gene in the biosynthesis of this compound.

Methodology:

-

Construction of the Gene Replacement Cassette:

-

Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target PKS gene from the genomic DNA of the this compound producing Aspergillus strain.

-

Amplify a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph).

-

Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR.

-

-

Protoplast Transformation:

-

Generate protoplasts from the mycelia of the wild-type Aspergillus strain using a lytic enzyme mixture.

-

Transform the protoplasts with the gene replacement cassette using polyethylene glycol (PEG)-mediated transformation.

-

-

Selection and Verification:

-

Select for transformants on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

Isolate genomic DNA from putative transformants and confirm the homologous recombination event and deletion of the target PKS gene by Southern blotting or diagnostic PCR.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and confirmed knockout strains under conditions conducive to this compound production.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of this compound in the knockout strain.

-

Heterologous Expression of the PKS Gene Cluster

Heterologous expression in a model fungal host like Aspergillus nidulans can facilitate the study of the PKS in a clean genetic background.

Methodology:

-

Cloning of the PKS Gene/Cluster:

-

Amplify the full-length PKS gene or the entire biosynthetic gene cluster from the genomic DNA of the producer strain.

-

Clone the gene/cluster into a fungal expression vector under the control of a suitable promoter (e.g., the inducible alcA promoter or the constitutive gpdA promoter).

-

-

Transformation of the Host Strain:

-

Transform the expression construct into a suitable Aspergillus host strain (e.g., a strain deficient in other major polyketide products to reduce background).

-

-

Expression and Metabolite Analysis:

-

Induce gene expression (if using an inducible promoter) and cultivate the heterologous host.

-

Extract and analyze the metabolites as described for the gene knockout experiment to detect the production of the polyketide product.

-

In Vitro Reconstitution of PKS Activity

This advanced technique allows for the detailed biochemical characterization of the PKS domains and their substrate specificity.

Methodology:

-

Protein Expression and Purification:

-

Clone the PKS gene into a suitable expression vector (e.g., for expression in Saccharomyces cerevisiae or Escherichia coli).

-

Express the protein and purify it using affinity chromatography (e.g., His-tag or Strep-tag).

-

-

In Vitro Assay:

-

Set up a reaction mixture containing the purified PKS enzyme, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), the methyl donor (S-adenosylmethionine), and necessary cofactors in an appropriate buffer.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

-

Product Analysis:

-

Quench the reaction and extract the organic products.

-

Analyze the products by LC-MS to identify the synthesized polyketide. For structural elucidation, larger scale reactions and purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be required.

-

Quantitative Data

Direct quantitative data for the PKS involved in this compound biosynthesis is not currently available in the literature. The table below provides representative kinetic parameters for a characterized fungal non-reducing PKS, atrochrysone carboxylic acid synthase (ACAS), to offer a general reference for the expected enzymatic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Atrochrysone Carboxylic Acid Synthase (ACAS) | Malonyl-CoA | 12 ± 2 | 1.8 ± 0.1 | 2500 | (Fungal NR-PKS review) |

Note: This data is for a different NR-PKS and should be considered as an illustrative example.

Conclusion and Future Directions

The biosynthesis of the this compound polyketide core is a fascinating example of the chemical ingenuity of fungal metabolic pathways. While the precise PKS and its encoding gene cluster remain to be definitively identified for this compound, the well-studied austinol biosynthetic pathway provides a robust model for understanding these initial steps. The AusA NR-PKS from Aspergillus nidulans stands as the most likely homolog, responsible for the iterative synthesis of 3,5-dimethylorsellinic acid.

Future research should focus on the following key areas:

-

Identification and characterization of the this compound biosynthetic gene cluster in a known producer strain, such as Aspergillus ustus.

-

Gene knockout studies to definitively confirm the role of the identified PKS in this compound biosynthesis.

-

Heterologous expression and in vitro reconstitution of the this compound PKS to enable detailed biochemical characterization, including substrate specificity and enzyme kinetics.

-

Structural studies of the PKS to understand the molecular basis for its programming and product specificity.

A deeper understanding of the polyketide synthase at the heart of this compound biosynthesis will not only illuminate the fundamental principles of fungal natural product synthesis but also open avenues for the bioengineering of novel, structurally diverse, and potentially therapeutic molecules.

References

The Toxicological Profile of Austocystins: A Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystins are a group of mycotoxins produced by fungi of the Aspergillus genus.[1] While research into the complete toxicological profile of all Austocystin analogues is limited, a significant body of work has focused on Austocystin D, a natural fungal product recognized for its cytotoxic and potential anticancer activities.[2] This technical guide provides a comprehensive review of the available literature on the toxicology of Austocystins, with a primary focus on the mechanisms of action and cytotoxic properties of Austocystin D. This document summarizes key quantitative data, details experimental methodologies from cited studies, and presents signaling pathways and experimental workflows using visual diagrams to facilitate understanding.

Cytotoxicity and Mechanism of Action

The primary toxicological effect of Austocystin D observed in research is its cytotoxicity, which has been investigated in various cancer cell lines.[2][3][4] The selective cytotoxic action of Austocystin D is not inherent to the molecule itself but arises from its metabolic activation by specific enzymes within cancer cells.[3][4]

Activation by Cytochrome P450 Enzymes

Structurally similar to aflatoxin B1, a well-known mycotoxin, Austocystin D's toxicity is dependent on its activation by cytochrome P450 (CYP) enzymes.[3][5] This activation is a critical step in its mechanism of action.[3] Specifically, the CYP enzymes catalyze the epoxidation of a vinyl ether moiety in the Austocystin D structure.[3] The resulting epoxide is a reactive intermediate that can form adducts with DNA, leading to DNA damage and subsequent cell death.[3][5]

Recent studies have identified Cytochrome P450 2J2 (CYP2J2) as a key enzyme required for the cytotoxic effects of Austocystin D in cancer cells.[2][6] Cancer cell lines with higher expression of CYP2J2 have shown greater sensitivity to Austocystin D.[2][6] The expression of CYP2J2, in turn, has been found to be regulated by other genes, including POR, PGRMC1, and KAT7.[2]

The necessity of CYP activation has been demonstrated through experiments where inhibition of CYP enzymes with agents like ketoconazole abrogated the cytotoxic and DNA-damaging effects of Austocystin D.[3][5]

Induction of DNA Damage

Following CYP-mediated activation, Austocystin D induces a DNA damage response in susceptible cells.[3] A sensitive indicator of this response is the phosphorylation of histone H2AX (to form γH2AX) at serine 139 by the ATM kinase, which occurs in response to DNA double-strand breaks.[5] Treatment of sensitive cancer cell lines with Austocystin D leads to a dose-dependent increase in the levels of phosphorylated histone H2AX.[3][5] This effect is consistent with the action of other known DNA-damaging agents.[5]

The cytotoxic profile of Austocystin D is distinct from other chemotherapeutic agents like doxorubicin and etoposide, suggesting it may have clinical utility in overcoming chemoresistance.[3][7]

Quantitative Toxicological Data

The available quantitative data for Austocystins primarily consists of in vitro cytotoxicity and inhibitory concentrations (IC50). Comprehensive in vivo toxicological data, such as LD50 values, are largely unavailable in the public domain. A safety data sheet for Austocystin A indicates no available data for acute toxicity, skin corrosion/irritation, or other standard toxicological endpoints.[8]

The following table summarizes the reported IC50 values for various Austocystin analogues against different cell lines and biological targets.

| Compound | Cell Line/Target | Assay | IC50 (µM) | Reference |

| Austocystin D | HCT-15 | Growth Inhibition (72h) | 0.1 | [3] |

| Austocystin D | SW620 | Growth Inhibition (72h) | >10 | [3] |

| Austocystin D | HeLa | Growth Inhibition (72h) | >10 | [3] |

| Asperustin G (5) | ConA-induced T cells | Proliferation | 1.1 | [9][10] |

| Asperustin I (9) | ConA-induced T cells | Proliferation | 1.0 | [9][10] |

| 1″-hydroxy austocystin D (11) | ConA-induced T cells | Proliferation | 0.93 | [9][10] |

| Asperustin J (10) | MCF-7 | Cytotoxicity | 3.9 | [9][10] |

| 1″-hydroxy austocystin D (11) | MCF-7 | Cytotoxicity | 1.3 | [9][10] |

| Austocystin B (12) | MCF-7 | Cytotoxicity | 0.46 | [9][10] |

| Austocystin C (14) | MCF-7 | Cytotoxicity | 2.3 | [9][10] |

| Asperustin A (1) | Brine Shrimp | Toxicity | 19.5 | [1] |

| Asperustin B (2) | Brine Shrimp | Toxicity | 14.3 | [1] |

| Asperustin C (3) | Brine Shrimp | Toxicity | 8.3 | [1] |

| Asperustin D (4) | Brine Shrimp | Toxicity | 2.9 | [1] |

| 8-O-methyldemethylsterigmatocystin (18) | Brine Shrimp | Toxicity | 0.020 | [1] |

Experimental Protocols

In-Cell Western Assay for Histone H2AX Phosphorylation

This assay is used to detect cellular DNA damage by measuring the phosphorylation levels of histone H2AX.[3][5]

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of Austocystin D or other DNA-damaging agents for a specified period (e.g., 1 or 4 hours).

-

Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a suitable detergent (e.g., Triton X-100) to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Detection: The fluorescence intensity in each well is measured using an appropriate plate reader. The intensity of the signal is proportional to the amount of phosphorylated histone H2AX, and therefore, the extent of DNA damage.

In Vitro DNA Damage Assay

This assay directly assesses the ability of a compound to cause DNA damage in a cell-free system.[3][11]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, the test compound (Austocystin D), and, where required, human liver microsomes (as a source of CYP enzymes) and an NADPH regenerating system.

-

Incubation: The reaction mixture is incubated to allow for the metabolic activation of the compound and subsequent interaction with the DNA.

-

DNA Purification: The plasmid DNA is purified from the reaction mixture.

-

Agarose Gel Electrophoresis: The purified DNA is run on an agarose gel. Supercoiled DNA migrates faster than nicked or linearized DNA.

-

Visualization: The DNA on the gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. An increase in the amount of nicked or linearized DNA in the presence of the activated compound indicates direct DNA damage.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Austocystin D-induced cytotoxicity.

Caption: Experimental workflow for in vitro DNA damage assay.

Conclusion and Future Directions

The current body of research provides valuable insights into the toxicological profile of Austocystin D, highlighting its mechanism of action as a CYP-activated, DNA-damaging agent with selective cytotoxicity towards cancer cells expressing high levels of specific CYP enzymes like CYP2J2.[2][3][5] This selectivity presents a potential therapeutic window for cancer treatment.[3] However, there are significant knowledge gaps regarding the broader toxicological profile of the Austocystin family.

Future research should aim to:

-

Elucidate the toxicological profiles of other Austocystin analogues.

-

Conduct in vivo studies to determine key toxicological parameters such as acute toxicity (LD50), no-observed-adverse-effect level (NOAEL), and lowest-observed-adverse-effect level (LOAEL).

-

Investigate the potential for chronic toxicity, carcinogenicity, and reproductive toxicity.

-

Further explore the specificities of different CYP enzymes in the activation of various Austocystins.

A more complete understanding of the toxicology of the entire Austocystin class is essential for a thorough risk assessment and for the potential development of these compounds as therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

Elucidation of the Chemical Architecture and Spectroscopic Profile of Austocystin A

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation and spectroscopic characteristics of Austocystin A, a mycotoxin produced by certain species of Aspergillus. The following sections detail the quantitative spectroscopic data, experimental methodologies for its characterization, and visual representations of key biological and analytical pathways. This document is intended to serve as a core resource for scientists engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The structural determination of this compound has been accomplished through a combination of advanced spectroscopic techniques. The quantitative data derived from these analyses are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are fundamental to defining the carbon-hydrogen framework of this compound. The following tables present the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in search results | Data unavailable in search results |

| ... | ... |

Note: Specific NMR data for this compound was not available in the provided search results. Detailed spectroscopic data for novel austocystins (Asperustins A-J) and some known analogs can be found in the supporting information of the publication by Chang, J.-L., et al. (2024) in the Journal of Natural Products.[1]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass of the molecule, which is critical for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | Data unavailable in search results | Data unavailable in search results | C₁₉H₁₄ClO₆ |

| [M+Na]⁺ | Data unavailable in search results | Data unavailable in search results | C₁₉H₁₃ClNaO₆ |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while IR spectroscopy identifies the functional groups present.

Table 4: UV-Vis and IR Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Description |

| UV-Vis (λmax, nm) | Data unavailable in search results | Absorption maxima indicative of the chromophore system |

| IR (νmax, cm⁻¹) | Data unavailable in search results | Characteristic vibrational frequencies of functional groups |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments employed in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 1-10 mg/mL.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: One-dimensional carbon spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

-

2D NMR (COSY, HSQC, HMBC): A standard suite of two-dimensional NMR experiments is performed to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

High-Resolution Mass Spectrometry (HRESIMS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium formate to promote ionization.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or other adducts. Data is acquired over a relevant mass range.

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using software that considers the isotopic abundances of the constituent atoms.

X-ray Crystallography

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the precise three-dimensional coordinates of all atoms in the molecule, confirming its connectivity and stereochemistry.

Visualizing Key Pathways

Graphical representations are essential for understanding complex relationships in both analytical workflows and biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the logical flow of structure elucidation and a key signaling pathway involving a related Austocystin.

This compound Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Cytochrome P450 Mediated Activation of Austocystin D

The biological activity of some austocystins is dependent on metabolic activation. Austocystin D, a close analog of this compound, is known to be activated by cytochrome P450 (CYP) enzymes, leading to DNA damage. This pathway provides a model for the potential bioactivation of related compounds.

References

Methodological & Application

Total Synthesis of Austocystin A and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Austocystin A and its derivatives, including detailed experimental protocols, a summary of their biological activities, and insights into their mechanism of action.

Application Notes

This compound is a mycotoxin produced by Aspergillus ustus that, along with its derivatives, has garnered interest due to its cytotoxic and immunosuppressive activities. The complex furo[3',2':4,5]furo[3,2-b]xanthen-5-one core of these molecules presents a significant synthetic challenge. Total synthesis provides a means to access these compounds for further biological evaluation and the generation of novel analogs with potentially improved therapeutic properties.

Two primary synthetic approaches to the austocystin core have been explored, both of which involve the construction of a highly substituted xanthone precursor followed by the formation of the bis-dihydrofuran moiety. The key transformations include Friedel-Crafts acylation to form a benzophenone intermediate and a subsequent alkaline cyclization to yield the xanthone core.

Austocystin D, a notable derivative, has been identified as a potent and selective cytotoxic agent against various cancer cell lines. Its mechanism of action involves bioreductive activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[1][2][3] This activation leads to the generation of a reactive species that induces DNA damage, ultimately triggering a DNA damage response pathway and leading to cell death.[1][2][3][4] This selective activation in cancer cells overexpressing certain CYP enzymes presents a potential therapeutic window for cancer treatment.

Experimental Protocols

The following protocols are based on reported synthetic strategies for this compound.

Protocol 1: Synthesis of 3-Chloro-2,6-dimethoxybenzoic acid

This protocol describes the chlorination of 2,6-dimethoxybenzoic acid, a key starting material.

Materials:

-

2,6-dimethoxybenzoic acid

-

Sulphuryl chloride

-

Dry ether

-

3% Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Suspend 2,6-dimethoxybenzoic acid in dry ether at reflux.

-

Add sulphuryl chloride dropwise over 30 minutes.

-

Continue refluxing for 4 hours.

-

Cool the reaction mixture and wash with water.

-

Extract the aqueous layer with a 3% sodium bicarbonate solution.

-

Acidify the aqueous extract and filter to yield 3-chloro-2,6-dimethoxybenzoic acid.

Protocol 2: Friedel-Crafts Acylation to form Benzophenone Intermediate

This protocol details the acylation of 5,7-dimethoxy-4-methylcoumarin.

Materials:

-

5,7-dimethoxy-4-methylcoumarin

-

3-Chloro-2,6-dimethoxybenzoic acid

-

Trifluoroacetic anhydride

Procedure:

-

Dissolve 5,7-dimethoxy-4-methylcoumarin and 3-chloro-2,6-dimethoxybenzoic acid in trifluoroacetic anhydride.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purify the resulting benzophenone by chromatography.

Protocol 3: Alkaline Cyclization to form the Xanthone Core

This protocol describes the intramolecular cyclization to form the central xanthone scaffold.

Materials:

-

Benzophenone intermediate from Protocol 2

-

Tetramethylammonium hydroxide

-

Water

-

Dichloromethane

Procedure:

-

Dissolve the benzophenone intermediate in a solution of tetramethylammonium hydroxide.

-

Heat the reaction mixture. The reaction progress should be monitored.

-

Cool the reaction mixture, dilute with water, and acidify.

-

Extract the xanthone product with dichloromethane.

-

Purify the product by chromatography to yield the xanthone core of this compound.

Data Presentation

The following table summarizes the cytotoxic activity of this compound derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Asperustin E (5) | T cells (ConA-induced) | 1.1 | [4] |

| Asperustin I (9) | T cells (ConA-induced) | 1.0 | [4] |

| 1"-hydroxy austocystin D (11) | T cells (ConA-induced) | 0.93 | [4] |

| Asperustin J (10) | MCF-7 | 3.9 | [4] |

| 1"-hydroxy austocystin D (11) | MCF-7 | 1.3 | [4] |

| Austocystin N (12) | MCF-7 | 0.46 | [4] |

| Austocystin D (14) | MCF-7 | 2.3 | [4] |

Mandatory Visualization

Experimental Workflow for this compound Synthesis

Caption: Synthetic workflow for the total synthesis of this compound.

Signaling Pathway of Austocystin D-induced Cytotoxicity

Caption: Proposed mechanism of Austocystin D-induced cytotoxicity.

References

- 1. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Purification of Austocystin A from Aspergillus ustus Cultures: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin A, a mycotoxin produced by the fungus Aspergillus ustus, has garnered interest in the scientific community for its potential biological activities. This document provides a detailed protocol for the purification of this compound from fungal cultures. The methodology covers the cultivation of Aspergillus ustus, extraction of the crude secondary metabolites, and a multi-step chromatographic purification process. Quantitative data on yields and purity at various stages are presented to guide researchers in obtaining high-purity this compound for further studies.

Introduction

Mycotoxins are a diverse group of secondary metabolites produced by fungi. Among these, this compound, a member of the xanthone-derived polyketide family, is produced by certain strains of Aspergillus ustus. The complex molecular structure of this compound, featuring a dihydrofurol[3',2':4,5]furo[3,2-b]xanthen-5-one skeleton, has made it a subject of interest for chemical and biological investigations. Low yields from fungal cultivation have historically been a challenge, necessitating efficient and reproducible purification protocols. This application note details a comprehensive methodology for the isolation of this compound from Aspergillus ustus cultures.

Experimental Protocols

Fungal Cultivation

The production of this compound is initiated by the cultivation of a suitable fungal strain, such as Aspergillus ustus NRRL 5856.

Materials:

-

Aspergillus ustus NRRL 5856 strain

-

Maize meal

-

Distilled water

-

Erlenmeyer flasks (2 L)

-

Autoclave

-

Incubator

Procedure:

-

Prepare the solid culture medium by mixing 100 g of maize meal with 150 mL of distilled water in each 2 L Erlenmeyer flask.

-

Autoclave the flasks at 121°C for 30 minutes to sterilize the medium.

-

After cooling to room temperature, inoculate each flask with a suspension of Aspergillus ustus NRRL 5856 spores.

-

Incubate the cultures under static conditions at 28°C for 21 days in the dark.

Extraction of Crude this compound

Following incubation, the fungal biomass and the culture medium are extracted to recover the secondary metabolites, including this compound.

Materials:

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Large glass beakers

-

Homogenizer (optional)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Harvest the entire content of the culture flasks (fungal mycelium and solid medium).

-

Soak the fungal material in a 3:2:1 (v/v/v) mixture of ethyl acetate, dichloromethane, and methanol. Use a sufficient volume of solvent to fully immerse the culture.

-

Allow the extraction to proceed at room temperature for 48 hours with occasional agitation. For enhanced extraction efficiency, the fungal material can be homogenized in the solvent mixture.

-

Filter the mixture to separate the organic extract from the solid residue.

-

Repeat the extraction of the solid residue two more times with the same solvent mixture.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Silica gel (200-300 mesh)

-

Glass column

-

Hexane

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, load the dried silica gel-adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1 v/v), 100% EtOAc, and finally EtOAc-MeOH mixtures (e.g., 9:1 v/v).

-

Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by TLC.

-

For TLC analysis, spot the fractions on a silica gel plate and develop it in a chamber saturated with a mobile phase such as hexane-EtOAc (e.g., 7:3 v/v).

-

Visualize the spots under UV light. Fractions containing a compound with an Rf value corresponding to a standard of this compound (if available) or showing a characteristic UV absorbance are pooled.

-

Concentrate the pooled fractions containing the partially purified this compound.

3.2. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for improved peak shape)

-

Vials for fraction collection

Procedure:

-

Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions. A typical mobile phase system is a gradient of acetonitrile in water. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

-

Inject the sample onto the column.

-

Run a linear gradient elution, for example, from 40% to 80% acetonitrile in water over 30 minutes, at a flow rate of 10 mL/min.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound based on its retention time (determined by analytical HPLC of the crude extract or by comparison with a standard).

-

Concentrate the collected fraction under reduced pressure to obtain pure this compound.

-

Verify the purity of the final product by analytical HPLC-MS.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from a 10 L culture of Aspergillus ustus.

| Purification Stage | Starting Material (g) | Product Mass (mg) | Purity (%) | Overall Yield (%) |

| Crude Extraction | ~50 g (from 10 L culture) | - | ~1-5% | - |

| Silica Gel Chromatography | 50 g | ~500 mg (enriched fraction) | ~40-60% | ~1% |

| Preparative HPLC | 500 mg | ~20 mg (this compound) | >98% | ~0.04% |

Note: Yields and purity are estimates and can vary depending on the specific fungal strain, culture conditions, and purification efficiency.

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound can be visualized as a flowchart.

Caption: Workflow for the purification of this compound.

Biosynthetic Pathway Overview

This compound is a polyketide, synthesized through a complex enzymatic pathway involving polyketide synthases (PKS). The general biosynthetic relationship is depicted below.

Caption: Simplified biosynthesis of this compound.

Conclusion

This application note provides a detailed and actionable protocol for the purification of this compound from Aspergillus ustus cultures. By following the outlined steps for cultivation, extraction, and chromatographic separation, researchers can obtain high-purity this compound for various downstream applications, including structural elucidation, biological activity screening, and drug development studies. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing the purification process.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Austocystin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Austocystin A, a mycotoxin with potential biological activity. Due to the limited availability of a standardized method for this compound, this protocol is based on established methods for structurally similar mycotoxins, such as aflatoxins. The method utilizes a reversed-phase C18 column with a gradient elution of a water/methanol/acetonitrile mobile phase and UV detection. This document provides a comprehensive experimental protocol, a summary of expected performance characteristics, and a visual workflow to guide researchers in the analysis of this compound.

Introduction

Austocystins are a group of mycotoxins produced by fungi of the Aspergillus genus. This compound, with a molecular formula of C₁₉H₁₃ClO₆, is a chlorinated derivative in this class. Given the toxicological and pharmacological interest in mycotoxins, robust analytical methods are essential for their detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of mycotoxins due to its high resolution, sensitivity, and reproducibility. This application note presents a recommended starting point for the development and validation of an HPLC method for this compound analysis.

Proposed HPLC Method

Based on the physicochemical properties of this compound and established methods for similar mycotoxins, a reversed-phase HPLC method is proposed.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient Elution | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm (Recommended starting point; optimal wavelength should be determined experimentally) |

Expected Method Performance Characteristics

The following table summarizes the anticipated performance characteristics of the proposed HPLC method for this compound analysis. These values are hypothetical and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (RT) | 8 - 12 min |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 5% |

Experimental Protocols

Reagents and Materials

-

This compound analytical standard

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 10.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 to 10 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general solid-phase extraction (SPE) protocol for mycotoxins is provided below as a starting point.

-

Extraction: Homogenize a known amount of the sample and extract with a suitable solvent (e.g., methanol/water or acetonitrile/water mixture).

-

Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract onto the SPE cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interferences.

-

Elute this compound with a more polar solvent (e.g., methanol or acetonitrile).

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis

-